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Abstract

1-Buten-1-ol, the enol tautomer of butanal, is a reactive intermediate of significant interest in
organic synthesis and mechanistic studies. Like most simple enols, it is a labile species that
exists in a dynamic equilibrium with its more stable carbonyl isomer. Understanding the factors
governing its stability and reactivity is crucial for predicting reaction outcomes and designing
synthetic pathways. This technical guide provides a comprehensive overview of the core
principles of 1-buten-1-ol's chemical behavior, based on the well-established chemistry of
enols. It details the keto-enol tautomerism, nucleophilic reactivity, and the experimental
protocols used for its study. While specific quantitative data for 1-buten-1-ol is limited in
published literature, this guide extrapolates from analogous systems to provide a robust
framework for researchers.

Stability and Keto-Enol Tautomerism

The defining characteristic of 1-buten-1-ol is its existence as a transient species in equilibrium
with its keto tautomer, butanal. This constitutional isomerism, known as keto-enol tautomerism,
is a fundamental concept in carbonyl chemistry.[1]

1.1. Thermodynamic Stability
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For the vast majority of simple aldehydes and ketones, the keto-enol equilibrium heavily favors
the keto form.[2] The primary reason is the greater thermodynamic stability of the carbon-
oxygen double bond in the carbonyl group compared to the carbon-carbon double bond in the
enol. For instance, at room temperature, acetaldehyde is more stable than its enol tautomer,
vinyl alcohol, by approximately 42.7 kJ/mol.[3] A similar relationship is expected for the
butanal/1-buten-1-ol pair, with butanal being the overwhelmingly predominant species at
equilibrium.

Factors that can increase the stability and population of the enol form include intramolecular
hydrogen bonding (as seen in B-dicarbonyl compounds), conjugation with other 1t-systems, and
incorporation into an aromatic ring.[4] These factors are not significantly at play for 1-buten-1-
ol.

1.2. Kinetics of Tautomerization

The interconversion between the keto and enol forms is a reversible process.[5] While the
uncatalyzed 1,3-hydrogen migration has a high activation barrier, the tautomerization is readily
catalyzed by even trace amounts of acid or base.[3][6]

o Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen of butanal
is protonated. A subsequent deprotonation at the a-carbon by a weak base (like water) yields
the 1-buten-1-ol enol.[1]

o Base-Catalyzed Tautomerization: In the presence of a base, the a-proton of butanal is
abstracted to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the
enolate then yields 1-buten-1-ol.[1]

Because this interconversion is rapid under many common laboratory conditions, any chiral
center at the a-carbon of a carbonyl compound is quickly racemized via the achiral enol
intermediate.[5]
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Figure 1: Catalyzed Keto-Enol Tautomerization of Butanal
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Figure 1: Catalyzed Keto-Enol Tautomerization of Butanal

Reactivity of 1-Buten-1-ol

Despite its low equilibrium concentration, the enol form is significantly more nucleophilic than

its keto tautomer and is a key reactive intermediate in many carbonyl reactions.[5]

2.1. Nucleophilicity of the a-Carbon

The hydroxyl group of the enol acts as a powerful electron-donating group through resonance.

This effect increases the electron density of the carbon-carbon double bond, making it more

reactive than a typical alkene.[7] Resonance structures show a partial negative charge on the

a-carbon (the carbon adjacent to the hydroxyl-bearing carbon), highlighting its nucleophilic

character.[5][8]
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Consequently, 1-buten-1-ol reacts with a wide range of electrophiles at the a-carbon.[5] This
reaction forms a new carbon-electrophile bond and a resonance-stabilized cation, which is then
deprotonated to yield a neutral, a-substituted butanal product.[5][7] This pathway is distinct

from the addition reactions typical of alkenes.[5]
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Figure 2: General Reactivity of an Enol with an Electrophile
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Figure 2: General Reactivity of an Enol with an Electrophile

Quantitative Data Summary

Specific experimental kinetic and thermodynamic data for 1-buten-1-ol are not readily
available. However, physical properties can be compiled from databases, and equilibrium data
from analogous compounds provide valuable context.

Table 1: Physical and Thermochemical Properties of 1-Buten-1-ol
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Property Value Source
Molecular Formula C4HsO [9][10]
Molecular Weight 72.1057 g/mol [9]

CAS Registry Number 56640-69-8 [9][10]
lonization Energy 8.34 £ 0.05 eV [11]

| Enthalpy of Formation (AfH°+ ion) | 628 kJ/mol |[11] |

Table 2: Representative Keto-Enol Equilibrium Constants (Keq = [Enol]/[Keto])

Carbonyl Compound Solvent Keq
Acetaldehyde Gas Phase 6 x 107
Acetone Pure Liquid 1.5x10°
Acetone Water 1x10-°
Cyclohexanone Pure Liquid 4x10°7
Acetylacetone (a B-dicarbonyl)  Gas Phase 0.92
Acetylacetone (a B-dicarbonyl)  Chloroform 0.85

(Note: Data compiled from various standard organic chemistry sources. This table illustrates

the strong preference for the keto form in simple carbonyls and the stabilizing effect of

intramolecular H-bonding in B-dicarbonyls.)

Experimental Protocols for Stability Studies

The primary method for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR)
spectroscopy, as the tautomer interconversion is often slow on the NMR timescale, allowing for
the observation of distinct signals for each isomer.[12][13]

4.1. Protocol: *H NMR Analysis of Keto-Enol Tautomerism
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This protocol provides a generalized method for determining the equilibrium constant of the

butanal/1-buten-1-ol system in various solvents.

Objective: To quantify the percentage of the enol tautomer (1-buten-1-ol) at equilibrium with its

keto form (butanal) in a given solvent at a constant temperature.

Materials:

High-purity butanal

Deuterated solvents (e.g., CDCls, DMSO-ds, Acetone-de)
NMR tubes

High-field NMR spectrometer (=400 MHz recommended)

Constant temperature sample changer

Methodology:

Sample Preparation: a. Prepare a dilute solution (e.g., 0.05 - 0.1 M) of butanal in the chosen
deuterated solvent. This minimizes solute-solute interactions. b. Prepare approximately 0.6
mL of the solution and transfer it to a clean, dry NMR tube. c. Allow the sample to equilibrate
at a constant, known temperature (e.g., 298 K) for at least 30 minutes before analysis.

NMR Data Acquisition: a. Record a high-resolution *H NMR spectrum. b. Ensure a sufficient
relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all
protons, which is critical for accurate signal integration. c. Acquire the spectrum with a
sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: a. Signal Identification: Identify the characteristic proton signals for both
butanal (keto) and 1-buten-1-ol (enol).

o Butanal (Keto): Look for the aldehydic proton (~9.7 ppm), the a-protons (~2.4 ppm,
quartet), and other alkyl signals.

o 1-Buten-1-ol (Enol): Look for the vinyl proton on the a-carbon (~4.5-5.5 ppm) and the
hydroxyl proton (variable chemical shift). The enol signals will be very small. b. Integration:
Carefully integrate the area under a well-resolved signal unique to the keto form and one
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unique to the enol form. For example, compare the integration of the aldehydic proton (1H)
of butanal to the vinyl proton (1H) of 1-buten-1-ol. c. Calculation of Equilibrium Constant
(Keq):

o The ratio of the concentrations is equal to the ratio of their corresponding integration
values (after normalizing for the number of protons per signal).

o Keq = [Enol] / [Keto] = (Integration of Enol Signal) / (Integration of Keto Signal)
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Figure 3: Experimental Workflow for NMR-based Tautomerism Analysis
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Conclusion

1-Buten-1-ol serves as a classic example of a simple, unstable enol. Its chemistry is
dominated by a strong thermodynamic preference for its keto tautomer, butanal, and its
significance lies in its role as a highly nucleophilic intermediate. The principles of acid and base
catalysis of tautomerization and the reactivity of the electron-rich a-carbon are central to
understanding its behavior. While quantitative stability and reactivity data for 1-buten-1-ol itself
are scarce, the experimental frameworks and chemical principles detailed in this guide provide
researchers with the necessary tools to investigate and manipulate this transient but important
chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Buten-1-ol reactivity and stability studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13825993#1-buten-1-ol-reactivity-and-stability-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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